molecular formula C11H11BrO B13675961 6-bromo-8-methyl-3,4-dihydronaphthalen-2(1H)-one

6-bromo-8-methyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13675961
M. Wt: 239.11 g/mol
InChI Key: ITRXVEUEPZGLTF-UHFFFAOYSA-N
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Description

6-bromo-8-methyl-3,4-dihydronaphthalen-2(1H)-one is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

6-bromo-8-methyl-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H11BrO/c1-7-4-9(12)5-8-2-3-10(13)6-11(7)8/h4-5H,2-3,6H2,1H3

InChI Key

ITRXVEUEPZGLTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CC(=O)CC2)Br

Origin of Product

United States

Biological Activity

6-Bromo-8-methyl-3,4-dihydronaphthalen-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The molecular formula for this compound is C10H9BrOC_{10}H_{9}BrO with a molecular weight of 225.08 g/mol. The compound features a naphthalene ring system that is substituted with a bromine atom and a methyl group, which may influence its biological properties.

PropertyValue
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
IUPAC NameThis compound
InChI KeyRWEVGLMABSFMKW-UHFFFAOYSA-N

The biological activity of this compound is believed to be linked to its ability to interact with various molecular targets within cells. Its structural features may allow it to modulate enzyme activities or bind to specific receptors, influencing cellular pathways involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted that compounds with similar naphthalene structures showed broad-spectrum antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and BGC-823 (gastric cancer) cells. These compounds induced apoptosis and inhibited cell proliferation effectively.

Case Study: Antitumor Efficacy

A comparative analysis of structurally related compounds revealed that those containing bromine or methyl groups exhibited IC50 values ranging from 0.31 to 1.20 µM against several cancer cell lines. This suggests that the presence of these substituents enhances their cytotoxic effects .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding the antimicrobial potential of this compound. Studies have indicated that certain derivatives of naphthalene-based compounds possess significant antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

Synthesis and Derivatives

The synthesis of this compound typically involves bromination and methylation steps applied to naphthalene precursors. Various synthetic routes have been explored to optimize yield and purity while ensuring the retention of biological activity.

Synthetic Route Overview

  • Bromination : Introduction of the bromine atom into the naphthalene ring.
  • Methylation : Addition of a methyl group at the appropriate position.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Research Findings

Several research studies have focused on the biological evaluation of naphthalene derivatives:

  • Antitumor Studies : A series of naphthalene derivatives were tested against multiple cancer cell lines, revealing promising results for those with bromine substitutions .
  • DNA Binding Studies : Molecular docking studies indicated that these compounds could bind effectively to DNA, suggesting a potential mechanism for their anticancer activity .

Preparation Methods

Preparation Methods of 6-Bromo-8-methyl-3,4-dihydronaphthalen-2(1H)-one

Typical Starting Materials

  • 3,4-Dihydronaphthalen-2(1H)-one (tetralone) derivatives serve as the core scaffold.
  • Methyl-substituted tetralones or naphthalenones are used to introduce the methyl group at the 8-position.
  • Bromination reagents such as N-bromosuccinimide (NBS) or elemental bromine are employed for selective bromination.

Representative Synthesis Procedure

While no direct preparation of the exact compound was found in the provided sources, closely related tetralone derivatives have been synthesized using the following approaches, which can be adapted for this compound:

Alkylation of Tetralone to Introduce Methyl Group
  • Example: Preparation of 1-ethyl-3,4-dihydronaphthalen-2(1H)-one involved alkylation of 2-tetralone with ethyl iodide in the presence of potassium tert-butoxide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at room temperature, followed by aqueous workup and column chromatography purification yielding 80% product.
Reagent Quantity Conditions Yield
2-Tetralone 5.0 mmol THF, room temperature, N2
Potassium tert-butoxide 1.1 equiv (5.5 mmol) Stir 30 min, then add EtI at 0 °C 80%
Ethyl iodide (EtI) 1.1 equiv (5.5 mmol) Stir 2 h at room temperature

Note: For methyl substitution at the 8-position, a similar alkylation approach with methyl iodide or other methylating agents can be employed.

Electrophilic Bromination
  • Bromination of methyl-substituted tetralones is typically achieved using N-bromosuccinimide (NBS) or bromine in an appropriate solvent (e.g., acetic acid, chloroform) at controlled temperatures to achieve regioselective substitution at the 6-position.

  • Reaction conditions must be optimized to avoid polybromination or side reactions.

Summary of a Hypothetical Stepwise Synthesis
Step Reaction Type Reagents/Conditions Outcome
1. Methylation Alkylation Methyl iodide, t-BuOK, THF, rt, N2 8-Methyl-3,4-dihydronaphthalen-2(1H)-one
2. Bromination Electrophilic substitution NBS or Br2, solvent, controlled temp 6-Bromo-8-methyl derivative
3. Purification Chromatography Silica gel column, hexanes/ethyl acetate Pure target compound

Analytical Data and Characterization

Data Table: Summary of Preparation Conditions for Related Tetralone Derivatives

Compound Starting Material Key Reagents Conditions Yield (%) Reference
1-Ethyl-3,4-dihydronaphthalen-2(1H)-one 2-Tetralone t-BuOK, Ethyl iodide, THF RT, N2, 2 h 80
2-Ethynyl-2-methyl-3,4-dihydronaphthalen-1(2H)-one 2-Methyl-1-tetralone TMS-EBX, t-BuOK, TBAF, THF -78 °C, 10 h 93
6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one Not directly reported Bromination, fluorination reagents Not specified Not reported

Q & A

Q. What established synthetic methodologies are used to prepare 6-bromo-8-methyl-3,4-dihydronaphthalen-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a methyl-substituted dihydronaphthalenone precursor. Key steps include:
  • Bromination : Electrophilic aromatic bromination using reagents like Br₂ with Lewis acid catalysts (e.g., FeBr₃) under controlled temperatures (60–80°C) to avoid over-bromination .
  • Cyclization : Acid- or base-mediated cyclization to form the dihydronaphthalenone core, with reaction time and solvent polarity (e.g., DCM vs. THF) critical for regioselectivity .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., bromine and methyl groups) via chemical shifts and coupling patterns. For example, the methyl group at C8 appears as a singlet (~δ 2.3 ppm), while the bromine at C6 deshields adjacent protons .
  • IR Spectroscopy : Confirms ketone (C=O stretch ~1680 cm⁻¹) and absence of undesired functional groups (e.g., -OH if anhydrous conditions are used) .
  • X-ray Crystallography : Resolves steric effects of the bromine and methyl groups, providing absolute configuration data .

Q. What are the common functionalization reactions of this compound?

  • Methodological Answer :
  • Nucleophilic Substitution : Bromine can be replaced with amines (e.g., SN₂ with NH₃/EtOH) or alkoxy groups (K₂CO₃/ROH) under reflux .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, while LiAlH₄ selectively targets the carbonyl without affecting the aromatic ring .
  • Oxidation : MnO₂ or CrO₃ oxidizes the dihydronaphthalenone to a fully aromatic naphthoquinone, altering electronic properties for biological studies .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Model the electron density map to identify reactive sites. For example, the methyl group at C8 exerts a steric hindrance, directing electrophiles to C5 or C7 positions .
  • Molecular Dynamics Simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in bromination) .
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) by analyzing steric/electronic complementarity .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to isolate structural activity relationships (SAR). For example, discrepancies in antimicrobial activity may arise from varying bacterial strains .
  • Metabolite Profiling : Use LC-MS to identify degradation products that might interfere with bioassays .
  • Cohort Studies : Compare in vitro (e.g., IC₅₀) and in vivo (e.g., murine models) data to validate mechanisms .

Q. How do steric and electronic effects of substituents influence catalytic hydrogenation of this compound?

  • Methodological Answer :
  • Steric Effects : The methyl group at C8 hinders hydrogen access to the ketone, requiring higher H₂ pressure (3–5 atm) for complete reduction .
  • Electronic Effects : Bromine’s electron-withdrawing nature stabilizes the intermediate enolate, favoring selective reduction over aromatic ring hydrogenation .
  • Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ to optimize selectivity. For example, PtO₂ minimizes over-reduction of the aromatic ring .

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